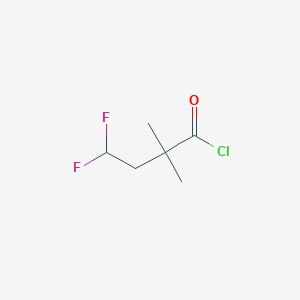![molecular formula C9H11N3OS B6432590 [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea CAS No. 5351-80-4](/img/structure/B6432590.png)
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea (abbreviated as E-1-4-HPETU) is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the family of thioureas, which are compounds containing a carbon-sulfur double bond. E-1-4-HPETU has been found to have several biochemical and physiological effects on organisms, and has been used in laboratory experiments to study a range of topics.
Applications De Recherche Scientifique
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes such as phosphodiesterases and tyrosinases. It has also been studied for its potential as an antioxidant, and for its ability to protect cells from oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and for its ability to protect cells from damage caused by UV radiation.
Mécanisme D'action
The mechanism of action of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is not yet fully understood. However, it is known that the compound binds to the active sites of enzymes, such as phosphodiesterases and tyrosinases, and inhibits their activity. It is also known that the compound is an antioxidant, and is able to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. Additionally, this compound is thought to have anti-inflammatory properties, and is believed to reduce inflammation by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on organisms. In laboratory studies, the compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells, and to protect cells from damage caused by UV radiation.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively stable in solution. Additionally, it is non-toxic and does not have any known adverse effects on organisms. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in some applications.
Orientations Futures
There are several potential future directions for the use of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea in scientific research. One potential application is in the development of drugs to treat diseases such as cancer and Alzheimer’s disease. Additionally, the compound could be used in the development of cosmetics and skincare products, as it has been found to reduce inflammation and protect cells from damage caused by UV radiation. Additionally, the compound could be used in the development of food additives, as it has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. Finally, the compound could be used in the development of new materials, as it has been found to have antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
The synthesis of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is a multi-step process. It begins with the reaction of 4-hydroxyphenyl ethylideneaminothiourea (abbreviated as 4-HPETU) with paraformaldehyde in the presence of a base, such as NaOH or KOH. This reaction produces the desired this compound and a byproduct, formaldehyde. The formaldehyde must then be removed by distillation or other means. The resulting compound can then be purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine to form the Schiff base, which is then reacted with thiourea to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethylenediamine", "thiourea" ], "Reaction": [ "Step 1: 4-hydroxybenzaldehyde is reacted with ethylenediamine in ethanol under reflux to form the Schiff base.", "Step 2: The Schiff base is then reacted with thiourea in ethanol under reflux to form [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea.", "Step 3: The product is then purified by recrystallization from ethanol." ] } | |
Numéro CAS |
5351-80-4 |
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
Clé InChI |
BIEMWXMGBNTEMI-WDZFZDKYSA-N |
SMILES isomérique |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |
SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
SMILES canonique |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)


![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B6432603.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)